2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid

Description

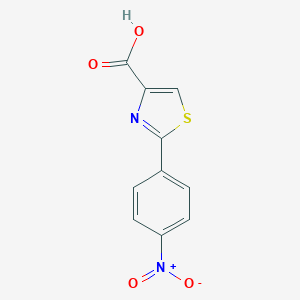

2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic acid is a nitro-substituted thiazole derivative with the molecular formula C₁₀H₇N₂O₄S (monoisotopic mass: 250.0048 g/mol) . The compound features a thiazole ring substituted at the 2-position with a 4-nitrophenyl group and at the 4-position with a carboxylic acid moiety. Its structure has been confirmed via NMR and HRMS-ESI analysis:

- ¹H NMR (400 MHz, CD₃OD): δ 8.30 (s, 1H), 8.01–7.94 (m, 2H), 7.53–7.45 (m, 3H) .

- ¹³C NMR (101 MHz, CD₃OD): δ 174.1, 164.9, 149.0, 134.3, 132.2, 130.3, 127.8 .

This compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Klebsiella pneumoniae, with efficacy comparable to ciprofloxacin in some studies . Its para-nitro substituent enhances antibacterial potency compared to meta- or ortho-nitro analogs .

Properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVCOHAMYOJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363044 | |

| Record name | 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-97-6 | |

| Record name | 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Hydroxymethyl Intermediate Formation

4-Methylthiazole derivatives are first converted to 4-chloromethylthiazoles using chlorinating agents such as thionyl chloride (SOCl₂) or chlorine gas. For example, 2-(4-nitrophenyl)-4-methylthiazole reacts with SOCl₂ in xylene at room temperature for 12 hours to yield 2-(4-nitrophenyl)-4-chloromethylthiazole. The chlorinated intermediate is then treated with sulfuric acid (H₂SO₄) to form the hydroxymethyl derivative, 2-(4-nitrophenyl)-4-hydroxymethylthiazole.

Nitric Acid-Mediated Oxidation

The hydroxymethyl intermediate undergoes oxidation with a nitric acid (HNO₃)-sulfuric acid (H₂SO₄) mixture. Optimal results are achieved with 1–4 moles of HNO₃ and 0.1–3 moles of H₂SO₄ per mole of substrate. The reaction proceeds at elevated temperatures (50–80°C), yielding 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid in 85.5% purity after crystallization.

Critical Parameters :

-

Acid Ratio : Excess H₂SO₄ enhances protonation, facilitating the oxidation mechanism.

-

Temperature Control : Maintaining temperatures below 80°C prevents nitro group decomposition.

Comparative Analysis of Methodologies

| Parameter | KMnO₄ Oxidation | HNO₃-H₂SO₄ Oxidation |

|---|---|---|

| Yield | 70.2% | 85.5% |

| Reaction Time | 22 hours | 4–6 hours |

| Byproduct Management | MnO₂ filtration | Minimal byproducts |

| Scalability | Moderate | High |

Challenges and Optimization Strategies

Nitrophenyl Group Stability

The electron-withdrawing nitro group necessitates careful pH and temperature control to avoid decomposition. Acidic conditions (pH < 4) and temperatures below 80°C are critical to preserving the nitrophenyl moiety during oxidation.

Solvent Selection

Polar aprotic solvents like dichloromethane (CH₂Cl₂) are preferred for halogenation steps due to their inertness toward SOCl₂ and compatibility with thiazole derivatives.

Industrial-Scale Considerations

Large-scale production often employs continuous flow reactors to enhance mixing and heat transfer during exothermic oxidation steps. Automated pH adjustment systems ensure consistent product quality, while recrystallization from ethanol-water mixtures achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The thiazole ring can also interact with nucleic acids and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylic acid derivatives are structurally diverse, with variations in substituents influencing their biological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiazole-4-carboxylic Acid Derivatives

Key Findings:

Substituent Position Matters: The para-nitro group in this compound confers superior antimicrobial activity compared to its meta-nitro analog (2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid), which lacks reported efficacy . In a study of nitro-substituted thiazolidine analogs, the p-NO₂ derivative showed the highest activity, followed by m-NO₂ and o-NO₂, highlighting the importance of substituent orientation .

Functional Group Impact :

- Methylphenyl substitution (e.g., 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid) shifts activity toward quorum sensing inhibition, specifically targeting the AgrA receptor in Staphylococcus aureus (binding energy: -4.1 kcal/mol) .

- Chlorophenyl or chlorothiophene substitutions (e.g., compounds from ) reduce antimicrobial potency compared to nitro derivatives, suggesting nitro groups enhance electron-withdrawing effects critical for target interaction .

Carboxylic Acid Role :

- The 4-carboxylic acid group is conserved across all analogs, likely facilitating hydrogen bonding with biological targets (e.g., AgrA’s DNA-binding domain) .

Table 2: Antimicrobial Activity of Nitro-Substituted Thiazole Derivatives

| Compound | Substituent | MIC Against B. subtilis (μg/mL) | MIC Against K. pneumoniae (μg/mL) |

|---|---|---|---|

| This compound | p-NO₂ | 1.56 | 3.12 |

| 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid | m-NO₂ | 6.25 | 12.5 |

| Ciprofloxacin (Control) | – | 1.56 | 1.56 |

Biological Activity

2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitrophenyl group and a carboxylic acid functional group. Its chemical formula is , and it is recognized for its potential as a bioactive molecule in various biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to interact with enzymes such as penicillin G acylase in Escherichia coli, suggesting that this compound may also inhibit specific enzymes, impacting metabolic pathways.

- Cellular Signaling : Nitrophenyl compounds influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to therapeutic effects in various diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which may be linked to its structural characteristics allowing it to disrupt microbial cell functions.

Biological Activities

The compound has been investigated for several biological activities:

- Anticancer Properties : Research has identified related thiazolidine derivatives as potent cytotoxic agents against various cancer cell lines. For instance, modifications to the thiazolidine structure have led to compounds with improved antiproliferative activity against melanoma and prostate cancer cells .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| ATCAA-1 | 0.124 - 3.81 | Various (NCI-60) |

| ATCAA-2 | 1.6 - 3.9 | Melanoma & Prostate Cancer |

- Antioxidant Activity : The compound may play a role in reducing oxidative stress within cells, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Cytotoxicity Studies : A study involving the NCI-60 human tumor cell line screen demonstrated that derivatives of thiazolidine-4-carboxylic acid exhibited significant growth inhibition across multiple cancer types .

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain thiazolidine derivatives act as tubulin polymerization inhibitors, which is critical for cancer cell division and proliferation .

- Antimicrobial Potential : The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests its potential utility in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.